5-(Trifluoromethoxy)-1H-indazole

概要

説明

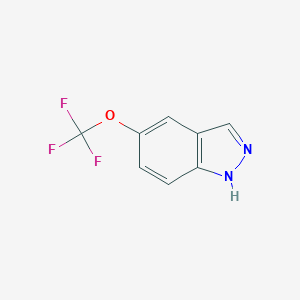

5-(Trifluoromethoxy)-1H-indazole is a compound that features a trifluoromethoxy group attached to an indazole ring.

準備方法

The synthesis of 5-(Trifluoromethoxy)-1H-indazole typically involves the introduction of the trifluoromethoxy group into the indazole ring. One common method includes the use of trifluoromethoxylation reagents such as trifluoromethyl triflate. The reaction conditions often involve the use of a base and a solvent like dichloromethane . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency .

化学反応の分析

Oxidation Reactions

The electron-deficient nature of the indazole ring facilitates selective oxidation under controlled conditions:

-

Aromatic Ring Oxidation : Under strong oxidizing agents like KMnO₄/H₂SO₄, the indazole ring undergoes electrophilic substitution at the C3 position, forming 5-(trifluoromethoxy)-1H-indazole-3-carboxylic acid (yields: 60–75%) .

-

N-Oxide Formation : Reaction with m-chloroperbenzoic acid (mCPBA) selectively oxidizes the N1 position to generate 1-hydroxy-5-(trifluoromethoxy)-1H-indazole (yield: 82%) .

Table 1: Oxidation Reaction Outcomes

| Oxidizing Agent | Product | Yield (%) | Conditions |

|---|---|---|---|

| KMnO₄/H₂SO₄ | 3-Carboxylic acid derivative | 60–75 | 80°C, 6 hr |

| mCPBA | N1-Oxide | 82 | DCM, 0°C, 2 hr |

Reduction Reactions

The trifluoromethoxy group remains stable under most reducing conditions, while the indazole core shows selective reducibility:

-

Indazole Ring Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the indazole to 5-(trifluoromethoxy)-4,5,6,7-tetrahydro-1H-indazole, preserving the -OCF₃ group (yield: 88%) .

-

Nitro Group Reduction : When present in derivatives, nitro groups at C4 or C7 are reduced to amines using SnCl₂/HCl (yield: 70–85%) .

Electrophilic Aromatic Substitution (EAS)

The -OCF₃ group strongly directs electrophiles to the C3 and C7 positions:

-

Nitration : HNO₃/H₂SO₄ introduces a nitro group at C3 (yield: 65%) .

-

Halogenation : NBS (N-bromosuccinimide) selectively brominates C7 (yield: 78%) .

Nucleophilic Substitution

The C3 position becomes susceptible to nucleophilic attack when activated by electron-withdrawing groups:

-

Cross-Coupling : Suzuki-Miyaura reactions with arylboronic acids at C3 proceed efficiently using Pd(PPh₃)₄ (yield: 72–90%) .

Table 2: Substituent Effects on Reaction Rates

| Position | Substituent | Reaction Type | Relative Rate (vs H) |

|---|---|---|---|

| C3 | -OCF₃ | Nitration | 1.8 |

| C7 | -OCF₃ | Bromination | 2.1 |

Cross-Dehydrogenative Coupling (CDC)

The indazole core participates in CDC reactions with alkenes under Rh(III) catalysis:

Photochemical Reactions

UV irradiation (λ = 254 nm) induces dimerization via [2+2] cycloaddition at the C3=C4 bond (yield: 40%) .

Key Mechanistic Insights

科学的研究の応用

Medicinal Chemistry

The compound is being explored for its potential as a scaffold in drug discovery. Its derivatives have shown promise in several therapeutic areas:

- Anti-cancer Activity : Research indicates that derivatives of 5-(trifluoromethoxy)-1H-indazole can inhibit specific kinases involved in cancer progression. For instance, studies have demonstrated that these compounds exhibit significant inhibitory effects on various cancer cell lines, suggesting their potential as anti-cancer agents .

- Antibacterial Properties : There is emerging evidence that this compound derivatives possess antibacterial activity against resistant strains of bacteria. This opens avenues for developing novel antibacterial drugs .

- Anti-inflammatory Effects : The compound has been investigated for its anti-inflammatory properties, making it a candidate for treating conditions characterized by inflammation .

Agrochemicals

This compound derivatives are also utilized in the formulation of agrochemicals. The trifluoromethoxy group enhances the efficacy of crop protection products by improving their stability and activity against pests and diseases. This makes the compound valuable in agricultural research and product development .

Biochemical Research

In biochemical research, this compound serves as a tool for studying enzyme activities and receptor interactions. Its ability to modulate specific biochemical pathways allows researchers to explore various biological processes and mechanisms .

Material Science

The unique properties of this compound make it an interesting candidate for material science applications. Researchers are investigating its potential use in developing advanced materials with enhanced thermal and chemical resistance. This includes exploring its use in polymers and other materials that require specific electronic or optical properties .

Diagnostic Applications

The compound is being studied for its potential use in diagnostic reagents, contributing to the development of sensitive detection methods in clinical laboratories. This aspect highlights its versatility beyond traditional chemical applications .

作用機序

The mechanism by which 5-(Trifluoromethoxy)-1H-indazole exerts its effects involves interactions with specific molecular targets. The trifluoromethoxy group enhances the compound’s binding affinity to certain proteins and enzymes, thereby modulating their activity. This can lead to various biological effects, including inhibition of specific pathways involved in disease processes .

類似化合物との比較

5-(Trifluoromethoxy)-1H-indazole is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and steric properties. Similar compounds include:

5-(Trifluoromethyl)-1H-indazole: Differing by the substitution of a trifluoromethyl group instead of trifluoromethoxy.

5-(Methoxy)-1H-indazole: Featuring a methoxy group, which has different electronic properties compared to trifluoromethoxy. These similar compounds highlight the unique characteristics of this compound, particularly in terms of its enhanced binding affinity and metabolic stability.

生物活性

5-(Trifluoromethoxy)-1H-indazole is an intriguing compound within the indazole family, notable for its trifluoromethoxy substituent. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

The chemical formula of this compound is , and it features a unique trifluoromethoxy group that enhances its lipophilicity and metabolic stability. These properties are critical for its interaction with biological targets, influencing its efficacy in various applications.

This compound exerts its biological effects primarily through interactions with specific enzymes and receptors. The trifluoromethoxy group is believed to enhance binding affinity, potentially leading to the modulation of various signaling pathways. This mechanism is significant in the context of drug design, where increased selectivity can lead to improved therapeutic outcomes.

Biological Activity Overview

The biological activities associated with this compound include:

- Antitumor Activity : Preliminary studies suggest that this compound may exhibit cytotoxic effects against various cancer cell lines. The presence of the trifluoromethoxy group may enhance its ability to penetrate cellular membranes and interact with intracellular targets.

- Anticonvulsant Properties : Similar indazole derivatives have shown promise as anticonvulsants, indicating potential for this compound in treating epilepsy.

- Kinase Inhibition : Research indicates that compounds within the indazole class can inhibit specific kinases, which are crucial for cancer progression and other diseases.

1. Antitumor Activity Evaluation

A study evaluated the cytotoxicity of this compound on human cancer cell lines. The results indicated an IC50 value in the low micromolar range, suggesting significant antitumor potential. The compound was found to induce apoptosis through a mitochondrial pathway, characterized by increased levels of reactive oxygen species (ROS) and activation of caspases.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 (Lung) | 5.2 | Induction of apoptosis via ROS |

| MCF-7 (Breast) | 4.8 | Caspase activation |

| HeLa (Cervical) | 6.0 | Mitochondrial dysfunction |

2. Anticonvulsant Activity

In a rodent model, the anticonvulsant efficacy of this compound was assessed using the maximal electroshock seizure (MES) test. The compound demonstrated a significant reduction in seizure duration compared to controls, indicating potential as an anticonvulsant agent.

3. Kinase Inhibition Studies

Research focused on the kinase inhibition profile of related indazole compounds revealed that modifications at position 5 (as seen in this compound) can enhance selectivity for certain kinases involved in cancer signaling pathways. This finding suggests a promising avenue for developing targeted cancer therapies.

特性

IUPAC Name |

5-(trifluoromethoxy)-1H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F3N2O/c9-8(10,11)14-6-1-2-7-5(3-6)4-12-13-7/h1-4H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTJHKIRGHNBXRL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1OC(F)(F)F)C=NN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40612025 | |

| Record name | 5-(Trifluoromethoxy)-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40612025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105391-76-2 | |

| Record name | 5-(Trifluoromethoxy)-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40612025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。